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Application Notes and Protocols for PIPES Buffer in Protein Purification

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Compound of Interest		
Compound Name:	PIPES disodium	
Cat. No.:	B1211867	Get Quote

Introduction to PIPES Buffer

PIPES (piperazine-N,N'-bis(2-ethanesulfonic acid)) is a zwitterionic biological buffer, one of the "Good's" buffers, widely utilized in biochemistry and molecular biology.[1][2] Its chemical formula is C₈H₁₈N₂O₆S₂.[1] With a pKa of approximately 6.8, PIPES is an effective buffering agent in the pH range of 6.1 to 7.5, making it suitable for a variety of applications that require a stable pH environment.[3][4] This characteristic is particularly advantageous in protein purification, where maintaining a specific pH is critical for protein stability and activity.

One of the primary advantages of PIPES buffer is its low affinity for binding metal ions, which prevents the formation of complexes with metals that might interfere with biochemical assays or protein structure.[5][6][7][8][9] This property makes it an excellent choice for studies involving metalloenzymes and for techniques like protein crystallization where metal ion interference can be problematic.[3][10] Furthermore, PIPES is known for its stability and minimal interference in many enzymatic reactions.[3] However, it is important to note that PIPES can form radicals and is therefore not recommended for studies involving redox reactions.[5] Also, the pKa of PIPES is dependent on concentration, and it has a relatively high ionic strength, which should be considered when used in techniques like ion-exchange chromatography.[5]

Applications in Protein Purification

PIPES buffer is a versatile tool in the protein purification workflow, from initial cell lysis to final polishing steps. Its applications include:



- Chromatography: PIPES is frequently used in various chromatographic techniques.[2][11]
 - Cation Exchange Chromatography: Low concentrations of PIPES buffer are often used as
 a binding and eluent buffer in cation exchange chromatography.[5][12] Its zwitterionic
 nature at low concentrations helps in maintaining a stable pH without significantly
 interfering with the ionic interactions required for separation.[13]
 - Gel Filtration Chromatography: PIPES has been successfully used in the purification of recombinant GTP-binding proteins like ARF1 and ARF2 through gel filtration.[5][14]
 - Phosphocellulose Chromatography: It is a suitable buffer for the purification of microtubule proteins using phosphocellulose chromatography.[5][14]
- Protein Crystallization: The low metal ion binding capacity of PIPES is highly advantageous in protein crystallization, as it minimizes the risk of forming unwanted salt bridges that could impede the formation of well-ordered crystals.[3][10]
- Enzyme Assays: Due to its stable pH control and low interference with metal ions, PIPES is an ideal buffer for conducting reliable enzyme assays post-purification.[1][3]
- Electron Microscopy: PIPES buffer helps in preserving the ultrastructure of biological samples for electron microscopy by maintaining a stable pH without interacting with heavy metal stains.[1][3]

Experimental Protocols Protocol 1: Preparation of 1 M PIPES Stock Solution (pH 6.8)

Materials:

- PIPES (free acid) powder
- Sodium Hydroxide (NaOH) solution (e.g., 10 M)
- Deionized water (dH₂O)
- pH meter



- · Stir plate and stir bar
- Graduated cylinder and beaker

Procedure:

- Weigh the appropriate amount of PIPES free acid powder to prepare the desired volume of 1
 M solution.
- Add the PIPES powder to a beaker containing approximately 80% of the final volume of dH₂O.
- Stir the solution continuously. The free acid form of PIPES has low solubility in water.[15]
- Slowly add the NaOH solution while monitoring the pH with a calibrated pH meter. Continue adding NaOH until the PIPES powder is fully dissolved and the pH of the solution reaches 6.8.[15]
- Once the desired pH is reached, transfer the solution to a graduated cylinder and add dH₂O
 to the final desired volume.
- Sterilize the buffer by filtering it through a 0.22 μm filter.
- Store the stock solution at room temperature.[4]

Protocol 2: General Protein Lysis Buffer (PIPES-based)

This is a general-purpose lysis buffer that can be adapted based on the specific protein and downstream application.

Components:

- 50 mM PIPES, pH 6.8
- 150 mM NaCl (for ionic strength)
- 1 mM EDTA (chelating agent, optional, can be omitted if working with metalloproteins)
- 1 mM DTT (reducing agent, for proteins with cysteine residues)



Protease inhibitor cocktail (to prevent protein degradation)

Preparation:

- From your 1 M PIPES stock solution, dilute to a final concentration of 50 mM in the appropriate volume of dH₂O.
- Add NaCl to a final concentration of 150 mM.
- If required, add EDTA and DTT to their final concentrations.
- Just before use, add the protease inhibitor cocktail according to the manufacturer's instructions.
- Keep the lysis buffer on ice.

Protocol 3: Buffers for Cation Exchange Chromatography

Binding Buffer (Buffer A):

- 20 mM PIPES, pH 6.5
- 25 mM NaCl

Elution Buffer (Buffer B):

- 20 mM PIPES, pH 6.5
- 1 M NaCl

Procedure for Preparation:

- Prepare a stock solution of 20 mM PIPES at pH 6.5.
- To prepare the Binding Buffer, add NaCl to the PIPES solution to a final concentration of 25 mM.



- To prepare the Elution Buffer, add NaCl to the PIPES solution to a final concentration of 1 M.
- Filter both buffers through a 0.22 μm filter before use.

Data Presentation

Table 1: Properties of PIPES Buffer

Property	Value	References
Chemical Name	piperazine-N,N'-bis(2- ethanesulfonic acid)	[3]
pKa (at 25°C)	~6.8	[3][4]
Effective pH Range	6.1 - 7.5	[1][3][4][5][9][11][12][13][14]
Molecular Weight	302.37 g/mol	[1]
Metal Ion Binding	Low	[3][5]
Solubility in Water	Low (free acid)	[5][7][8][12][14]

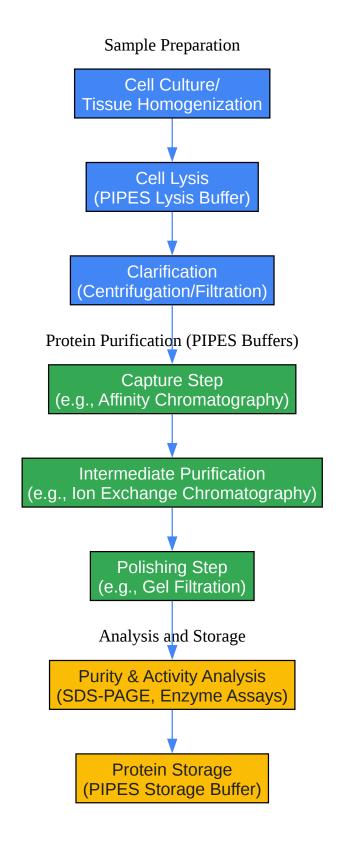
Table 2: Comparison of Common Buffers in Protein Purification



Buffer	Useful pH Range	Key Advantages	Key Disadvantages
PIPES	6.1 - 7.5	Low metal ion binding; stable pH control.	Can form radicals; pKa is concentration- dependent.[5]
HEPES	6.8 - 8.2	Good water solubility; low metal ion binding. [5][12]	Can interfere with DNA restriction enzyme reactions.[5]
Tris	7.2 - 9.0	Inexpensive and widely used.	pH is temperature- dependent; can interact with some enzymes.
Phosphate	5.8 - 8.0	Mimics physiological conditions; inexpensive.	Can precipitate with divalent cations; can inhibit some enzymes.

Visualizations

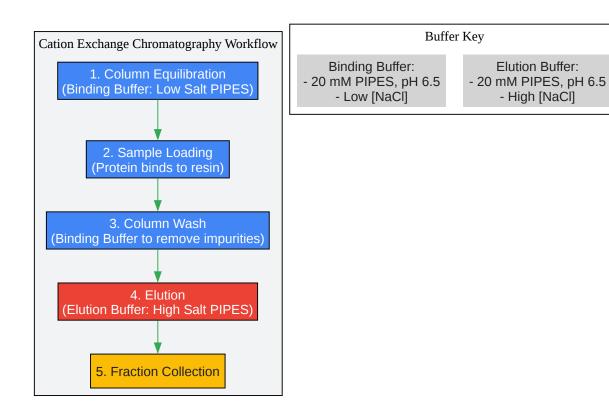




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Caption: General protein purification workflow highlighting steps where PIPES buffer is applicable.



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Caption: Workflow for cation exchange chromatography using a PIPES buffer system.

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References

- 1. PIPES: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. PIPES Buffer | CAS 5625-37-6 Products Hopax Fine Chemicals [hopaxfc.com]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. bostonbioproducts.com [bostonbioproducts.com]
- 5. GOODâուման BuffersâniculâniculPIPES and HEPES [yacooscience.com]
- 6. medium.com [medium.com]
- 7. Why use PIPES Buffer Blogue Hopax Fine Chemicals [hopaxfc.com]
- 8. Why use PIPES Buffer Blog Hopax Fine Chemicals [hopaxfc.com]
- 9. 6 Biological buffers recommended for protein purification Blog Hopax Fine Chemicals [hopaxfc.com]
- 10. benchchem.com [benchchem.com]
- 11. biocompare.com [biocompare.com]
- 12. Desheng guidance: Don't buy the wrong one, PIPES and HEPES buffers are very different HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 13. Why is low concentration PIPES buffer suitable for cation exchange chromatography [vacutaineradditives.com]
- 14. Don't buy the wrong one, PIPES and HEPES buffers are very different [m.yunbangpharm.com]
- 15. PIPES Buffer (1 M, 6.8 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
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